molecular formula C12H7BrF2NO3P B032549 [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid CAS No. 809272-64-8

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

Cat. No. B032549
M. Wt: 362.06 g/mol
InChI Key: BWJOQFMMTKEZGA-UHFFFAOYSA-N
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Description

This compound is a chemical entity of biological interest . It has the molecular formula C12H7BrF2NO3P .


Molecular Structure Analysis

The molecular structure of this compound can be represented as C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(O)(O)O)Br . It has a monoisotopic mass .

Scientific Research Applications

Synthesis and Structural Analysis

  • Phosphonic acids, including those related to [(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid, are used for their bioactive properties, in the design of supramolecular or hybrid materials, and for the functionalization of surfaces (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
  • Naphthalene-based phosphonic acids have been utilized in the formation of metal phosphonates, displaying significant structural diversity and conformational flexibility (Białek, Janczak, & Zoń, 2013).

Materials Science and Polymer Chemistry

Agriculture and Plant Growth

  • Phosphonic and phosphonous acids of the naphthalene series have been synthesized and tested as plant growth regulators, with some showing significant activity (Westeringh & Veldstra, 2010).

Supramolecular Chemistry

Optoelectronics and Luminescence

Surface and Interface Control

Fuel Cell Applications

properties

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

Synthesis routes and methods I

Procedure details

A solution of diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS (−ESI): m/z 360.0 and 361.9 (M−1).
Name
diethyl [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate (2.2 g) in dichloromethane (5 mL) and TMSBr (7 mL) was stirred overnight and concentrated. The residue was co-evaporated with dichloromethane (2×), ethanol/water (2×) and then dissolved in 20 mL of methanol. Ammonia (30%) was then added with vigorous stirring and the mixture was concentrated and co-evaporated with methanol (3×). The solid residue was washed with ether to give the desired product as a white powder. MS(−ESI): m/z 360.0 and 361.9 (M−1)−.
Name
diethyl[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 2
Reactant of Route 2
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 3
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 4
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 5
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid
Reactant of Route 6
[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid

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